An In-depth Technical Guide to Tetrahydrofuran-3-thiol and Its 2-Methyl Analogue
An In-depth Technical Guide to Tetrahydrofuran-3-thiol and Its 2-Methyl Analogue
This guide provides a comprehensive technical overview of Tetrahydrofuran-3-thiol and its closely related, commercially significant analogue, 2-Methyltetrahydrofuran-3-thiol. It is intended for researchers, chemists, and professionals in the drug development and flavor and fragrance industries who require a deep understanding of these compounds' chemical properties, structure, synthesis, and applications.
Introduction
Tetrahydrofuran-3-thiol and its derivatives are heterocyclic organosulfur compounds. The core structure consists of a saturated five-membered ring containing an oxygen atom (a tetrahydrofuran ring) with a thiol (-SH) group attached.[1] While Tetrahydrofuran-3-thiol itself is a valuable research chemical, its methylated form, 2-Methyltetrahydrofuran-3-thiol , is particularly renowned in the flavor industry.[2][3] First identified in beef broth, it is a potent aroma compound prized for its strong meaty, roasted, and savory flavor profile, making it a key component in various food flavorings.[3][4] This guide will focus primarily on the properties of the commercially available 2-Methyltetrahydrofuran-3-thiol, while drawing parallels to the parent compound.
Molecular Structure and Stereochemistry
The molecular structure of 2-Methyltetrahydrofuran-3-thiol features a five-membered oxolane ring.[5] The presence of both a methyl group at the C2 position and a thiol group at the C3 position creates two adjacent stereocenters. This results in the existence of four possible stereoisomers: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R).
Commercial products are typically sold as a mixture of these cis and trans isomers.[6] The specific ratio of these isomers can influence the overall organoleptic profile and reactivity of the compound. The interplay between the ether and thiol functional groups within this compact structure imparts a unique set of chemical properties, including its potent aroma and nucleophilic character.[1]
Caption: 2D structure of 2-Methyltetrahydrofuran-3-thiol.
Physicochemical and Spectroscopic Properties
2-Methyltetrahydrofuran-3-thiol is a flammable, colorless to pale yellow liquid characterized by a potent, sulfurous odor often described as meaty or roasted.[5][6][7] This powerful aroma makes it detectable at very low concentrations.
Key Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₀OS | [5] |
| Molecular Weight | 118.20 g/mol | [5] |
| CAS Number | 57124-87-5 | [5] |
| Appearance | Colorless to pale yellow liquid | [6][8] |
| Boiling Point | 163-168 °C at 760 mmHg | [5][7][8] |
| Specific Gravity | 1.042-1.049 @ 25 °C | [5][6][7] |
| Refractive Index | 1.475-1.491 @ 20 °C | [5][6][7] |
| Solubility | Insoluble in water; soluble in fats and alcohol | [5][9] |
| Flash Point | ~51 °C (124 °F) | [7] |
| Odor Profile | Roasted meat, sulfurous, beefy, chicken | [5][6][7] |
Spectroscopic Characterization
While detailed public spectra for 2-Methyltetrahydrofuran-3-thiol are scarce, its structure suggests key features for spectroscopic analysis:
-
¹H NMR: Protons on the tetrahydrofuran ring would appear in the aliphatic region. The proton attached to the carbon bearing the thiol group (C3) would likely be shifted downfield. The methyl group protons (C2) would present a distinct signal, and the thiol proton (-SH) would appear as a broad singlet, its chemical shift being concentration and solvent dependent.
-
¹³C NMR: Five distinct carbon signals are expected, corresponding to the four carbons of the ring and the methyl group carbon. The carbons attached to the heteroatoms (oxygen and sulfur) would show characteristic chemical shifts.
-
Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 118. Fragmentation would likely involve the loss of the thiol group, the methyl group, or cleavage of the tetrahydrofuran ring.[10]
-
IR Spectroscopy: Key vibrational bands would include C-H stretching for the aliphatic ring and methyl group, C-O-C stretching for the ether linkage, and a weak S-H stretching band typically observed around 2550 cm⁻¹.
Synthesis and Reactivity
The synthesis of 2-Methyltetrahydrofuran-3-thiol can be achieved through several routes, often involving multi-step processes.
Common Synthetic Pathway
One patented method involves a three-step reaction starting from 5-hydroxy-2-pentanone.[2]
-
Cyclization: 5-hydroxy-2-pentanone is cyclized to form 4,5-dihydro-2-methylfuran.
-
Thioacetylation: The resulting dihydrofuran undergoes addition of thioacetic acid to yield 2-methyltetrahydrofuran-3-thiol acetate.[2]
-
Hydrolysis: The thiol acetate intermediate is then hydrolyzed to produce the final product, 2-Methyltetrahydrofuran-3-thiol.[2]
Other approaches include the vulcanization and subsequent reduction of "bread ketone" (2-hydroxy-3-methyl-2-cyclopenten-1-one).[3]
Caption: A generalized workflow for the synthesis of 2-Methyltetrahydrofuran-3-thiol.
Chemical Reactivity
The thiol group is the primary site of reactivity. Like other thiols, it is more acidic than its alcohol analogue and is a potent nucleophile, especially in its deprotonated thiolate form. It is also readily oxidized.
-
Nucleophilic Reactions: The thiol can participate in S-alkylation and S-acylation reactions.
-
Oxidation: The thiol can be oxidized to form disulfides (dimers) or further to sulfonic acids. This susceptibility to oxidation is a key consideration for its storage and handling, as dimerization can lead to a change in its aromatic properties.
Applications
Flavor and Fragrance Industry
The predominant application of 2-Methyltetrahydrofuran-3-thiol is as a high-impact flavoring agent.[2][6] Its powerful savory and meaty notes are used to create or enhance flavors in a wide range of products:
-
Meat Products: It imparts a boiled or roasted beef character and is used extensively in beef, chicken, and other savory flavors.[11]
-
Savory Snacks: Used in soups, sauces, gravies, and snack seasonings.
-
Other Foods: In trace amounts, it can add complexity to coffee, chocolate, nut, and even some fruit flavors like peach and raspberry.[11]
Use levels are typically very low, often in the parts-per-million (ppm) range, due to its high odor intensity.[11]
Pharmaceutical and Chemical Synthesis
The unique structure of tetrahydrofuran thiols makes them valuable intermediates in organic synthesis.[1][12] The reactive thiol group serves as a handle for introducing sulfur-containing moieties into more complex molecules, which is a common strategy in the development of new pharmaceutical agents.[12][13]
Safety and Handling
2-Methyltetrahydrofuran-3-thiol is classified as a flammable liquid and vapor.[14][15][16] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[14][15][16] A notable characteristic is its powerful stench.[14]
-
Handling: Use in a well-ventilated area or with local exhaust ventilation is mandatory.[15][16] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and appropriate respiratory protection, should be worn at all times.[15][17] All ignition sources must be eliminated from the handling area, and explosion-proof equipment should be used.[14][16]
-
Storage: Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[14][15][16] Containers should be kept tightly closed to prevent both the escape of vapors and potential oxidation.[14][15] It should be stored separately from oxidizing agents.[16]
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water.[14] For eye contact, rinse cautiously with water for several minutes.[14][17] If inhaled, move the person to fresh air.[17] Seek medical attention if irritation persists or if ingested.[14]
Conclusion
2-Methyltetrahydrofuran-3-thiol is a specialty chemical of significant importance, particularly in the flavor industry. Its unique molecular structure, characterized by a tetrahydrofuran ring with methyl and thiol substituents, gives rise to its potent meaty aroma and useful chemical reactivity. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for its effective and responsible use in research and commercial applications.
References
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Wright, J. (2009, May). Flavor Bites: 2-Methyl 3-Tetrahydrofuranthiol. Perfumer & Flavorist, 34, 16. Available at: [Link]
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Axxence Aromatic GmbH. (2025, December 5). Safety Data Sheet: NATURAL 2-METHYL TETRAHYDROFURAN-3-THIOL. Available at: [Link]
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The Good Scents Company. 2-methyl-3-tetrahydrofuran thiol. TGSC Information System. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 62128, Tetrahydro-2-methyl-3-furanthiol. PubChem. Available at: [Link]
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FlavScents. 2-methyl-3-tetrahydrofuran thiol. Available at: [Link]
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Axxence Aromatic GmbH. (2025, December 5). Safety Data Sheet: NATURAL 2-METHYL TETRAHYDROFURAN-3-THIOL (EU). Available at: [Link]
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Perflavory. 2-methyl-3-tetrahydrofuran thiol. Available at: [Link]
- Google Patents. (2020). CN108440457B - Preparation method and application of 2-methyltetrahydrofuran-3-thiol.
- Google Patents. (2020). CN111943916A - Preparation method of 2-methyltetrahydrofuran-3-thiol.
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Perfumer & Flavorist. (2009, April 10). Flavor Bites: 2-Methyl 3-Tetrahydrofuranthiol. Available at: [Link]
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NIST. 2-methyl-3-tetrahydrofurylthiol. NIST Chemistry WebBook. Available at: [Link]
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Organic Chemistry Portal. Synthesis of tetrahydrofurans. Available at: [Link]
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The Good Scents Company. (Z+E)-2,5-dimethyl-3-tetrahydrofuran thiol. TGSC Information System. Available at: [Link]
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